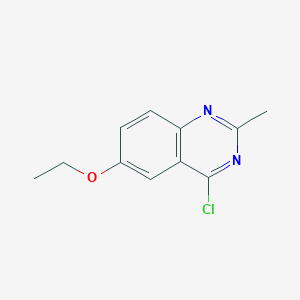![molecular formula C15H14N2 B11881777 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-04-4](/img/structure/B11881777.png)
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 3 and 8, and a phenyl group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and ketones under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with acetophenone in the presence of an acid catalyst can yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts, such as molecular iodine, has been explored to enhance the sustainability of the process .
化学反応の分析
Types of Reactions
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines.
科学的研究の応用
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
類似化合物との比較
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl groups at positions 3 and 8.
3,8-Dimethylimidazo[1,2-a]pyridine: Lacks the phenyl group at position 2.
2,3-Dimethylimidazo[1,2-a]pyridine: Methyl groups are at positions 2 and 3 instead of 3 and 8.
Uniqueness
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both methyl groups and a phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .
特性
CAS番号 |
89193-04-4 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC名 |
3,8-dimethyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-6-10-17-12(2)14(16-15(11)17)13-8-4-3-5-9-13/h3-10H,1-2H3 |
InChIキー |
QCDMGUJKUPMRKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C2C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)


![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)




![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)



![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
